molecular formula C15H21NO4S B6663679 4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid

4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid

Cat. No.: B6663679
M. Wt: 311.4 g/mol
InChI Key: GKRHLJYRFXPCMI-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and a sulfanylacetyl group

Preparation Methods

The synthesis of 4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the sulfanylacetyl group: This can be achieved by reacting 2-methylphenylthiol with an appropriate acylating agent under controlled conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced through standard organic synthesis techniques such as methylation and methoxylation reactions.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product. This may involve the use of coupling reagents and catalysts to facilitate the reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid can be compared with other similar compounds, such as:

    4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]propanoic acid: This compound has a similar structure but with a shorter carbon chain.

    4-Methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]pentanoic acid: This compound has a longer carbon chain, which may affect its chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-methyl-3-[[2-(2-methylphenyl)sulfanylacetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11-6-4-5-7-12(11)21-9-13(17)16-15(2,10-20-3)8-14(18)19/h4-7H,8-10H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRHLJYRFXPCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NC(C)(CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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